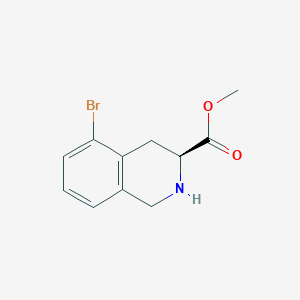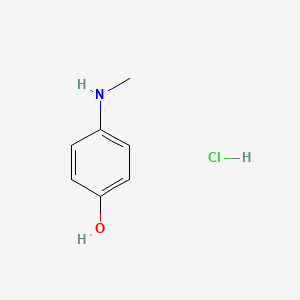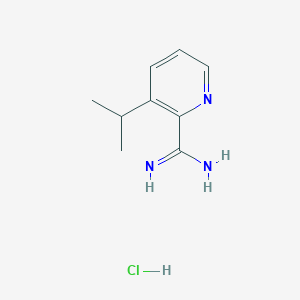
3-Isopropylpicolinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropylpicolinimidamide hydrochloride: is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . It is a derivative of picolinimidamide, featuring an isopropyl group attached to the third carbon of the pyridine ring. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpicolinimidamide hydrochloride typically involves the reaction of 3-isopropylpyridine with cyanamide under acidic conditions to form the corresponding picolinimidamide. The hydrochloride salt is then obtained by treating the picolinimidamide with hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropylpicolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The isopropyl group or other substituents on the pyridine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-Isopropylpicolinimidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals
Mécanisme D'action
The mechanism of action of 3-Isopropylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. While detailed studies are limited, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
- 3-Isopropylpicolinimidamide
- Picolinimidamide derivatives
- Other substituted pyridines
Comparison: 3-Isopropylpicolinimidamide hydrochloride is unique due to the presence of the isopropyl group at the third position of the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to other picolinimidamide derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C9H14ClN3 |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
3-propan-2-ylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-6(2)7-4-3-5-12-8(7)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |
Clé InChI |
MJEWSGYEYIFTBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=CC=C1)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


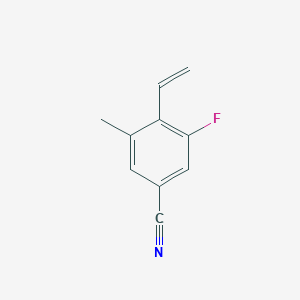
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
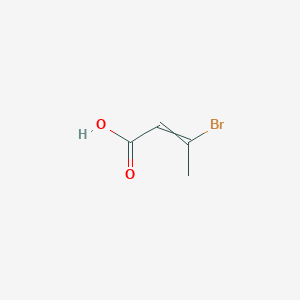
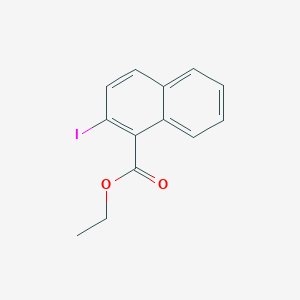
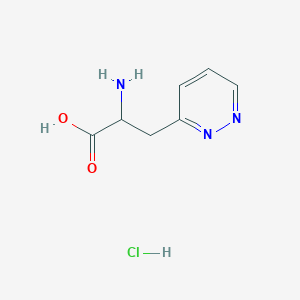
![1-Oxa-8-thiaspiro[5.5]undecan-4-one](/img/structure/B13665221.png)
![Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13665227.png)
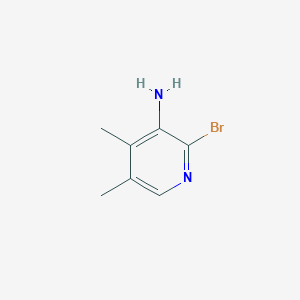
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
